

Dasatinib Hydrochloride: A Comprehensive Kinase Inhibition Profile

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Compound of Interest		
Compound Name:	Dasatinib hydrochloride	
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Introduction

Dasatinib, a potent oral multi-targeted kinase inhibitor, has become a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action centers on the inhibition of the BCR-ABL fusion protein, the hallmark of CML, by binding to both the active and inactive conformations of the ABL kinase domain.[1][2] This dual-binding capability confers a significant advantage over first-generation inhibitors like imatinib, particularly in cases of resistance.[1] Beyond BCR-ABL, dasatinib exhibits a broad spectrum of activity against several other tyrosine kinases, including the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, ephrin A2 receptor (EPHA2), and platelet-derived growth factor receptor β (PDGFR β), contributing to its therapeutic efficacy and also its distinct side-effect profile.[1][2] This technical guide provides an in-depth analysis of the kinase inhibition profile of **dasatinib hydrochloride**, detailing its target specificities, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Kinase Inhibition Profile of Dasatinib

The inhibitory activity of dasatinib has been extensively characterized against a wide array of kinases. The following table summarizes the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for a selection of key targets, providing a quantitative overview







of its potency and selectivity. This data is crucial for understanding both the on-target efficacy and potential off-target effects of the drug.



Target Kinase	Assay Type	Value (nM)	Reference
ABL1	Binding Assay (KINOMEscan)	0.6	[3]
SRC	Binding Assay (KINOMEscan)	0.5	[3]
LCK	Biochemical Assay	<1.0	[4]
YES1	Biochemical Assay	<1.0	[4]
FYN	Biochemical Assay	<1.0	[4]
c-KIT	Biochemical Assay	<1.0	[4]
PDGFRβ	Biochemical Assay	28	[5]
EPHA2	Biochemical Assay	<30	[5]
BCR-ABL	Biochemical Assay (IC50)	<1.0	[4]
p38α (MAPK14)	Binding Assay (KINOMEscan)	3.2	[3]
ВТК	Binding Assay (KINOMEscan)	1.0	[3]
VEGFR2 (KDR)	Binding Assay (KINOMEscan)	8.3	[3]
DDR1	Chemical Proteomics	-	[6]
STAT5	Functional Assay (inhibition of phosphorylation)	-	[7]
CrkL	Functional Assay (inhibition of phosphorylation)	-	[7]





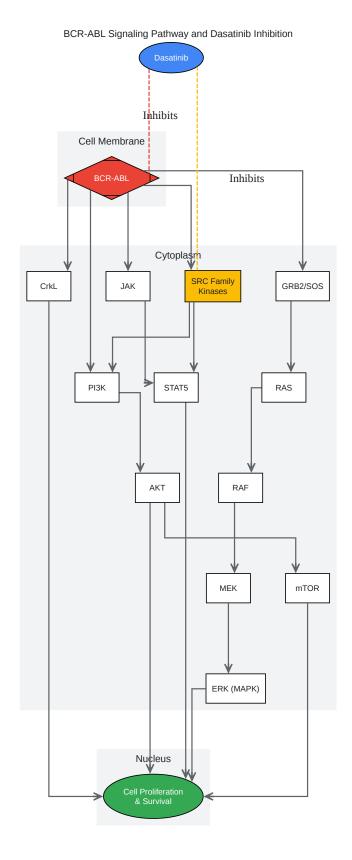


	Functional Assay			
AKT	(inhibition of	-	[7]	
	phosphorylation)			

Core Signaling Pathways Targeted by Dasatinib

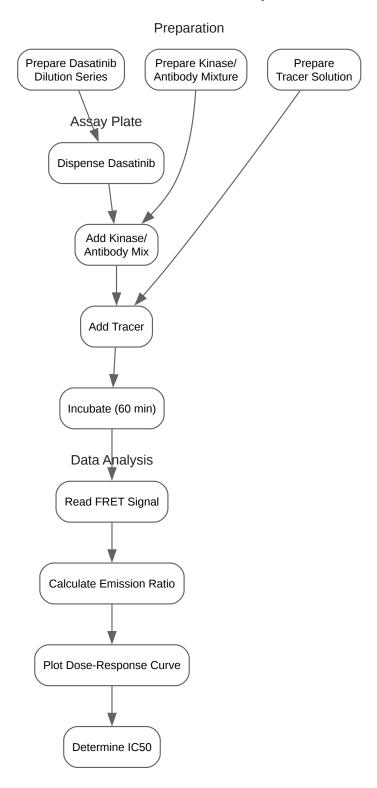
Dasatinib exerts its therapeutic effects by intercepting critical signaling cascades that drive cancer cell proliferation, survival, and migration. The primary target, BCR-ABL, is a constitutively active tyrosine kinase that activates a network of downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. By inhibiting BCR-ABL, dasatinib effectively shuts down these oncogenic signals.[5][8] Furthermore, its potent inhibition of SRC family kinases, which are involved in a multitude of cellular processes including cell adhesion, migration, and invasion, contributes to its broad anti-cancer activity.







Biochemical Kinase Inhibition Assay Workflow



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